Amino tadalafil belongs to the class of compounds known as phosphodiesterase type 5 inhibitors. This classification includes other compounds like sildenafil and vardenafil, which are commonly used for similar therapeutic effects.
The synthesis of amino tadalafil typically involves several chemical reactions starting from readily available precursors such as L-tryptophan. The process often employs the Pictet-Spengler reaction to form tetrahydro-β-carbolines, which are subsequently modified to yield the final product .
The entire synthesis can involve multiple steps and purification processes such as column chromatography to isolate the desired isomers .
Amino tadalafil features a complex molecular structure characterized by a fused bicyclic system that includes a pyrazino-pyridoindole core. The presence of functional groups such as an amino group and a benzodioxole moiety contributes to its pharmacological properties.
Amino tadalafil undergoes various chemical reactions typical for phosphodiesterase inhibitors:
The synthesis pathway often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product .
Amino tadalafil functions primarily as a phosphodiesterase type 5 inhibitor. It enhances erectile function by increasing blood flow to the penis through the inhibition of phosphodiesterase type 5, which leads to elevated levels of cyclic guanosine monophosphate in smooth muscle cells.
Amino tadalafil has potential applications in scientific research, particularly in studies related to erectile dysfunction and other vascular conditions due to its mechanism as a phosphodiesterase type 5 inhibitor. Additionally, it has been investigated for its presence in dietary supplements marketed for enhancing sexual performance or general vitality .
The compound's role as an adulterant raises significant concerns about safety and efficacy in unregulated products, highlighting the need for rigorous testing and quality assurance in dietary supplements containing such substances.
Amino tadalafil (chemical name: (6R,12aR)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione) is a designer analog of the clinically approved phosphodiesterase type 5 (PDE5) inhibitor tadalafil. Characterized by the replacement of tadalafil’s N-methyl group with an amino (-NH₂) moiety on the piperazinedione ring, this structural modification alters its biochemical interactions while retaining core pharmacological properties [7] [10]. As an unapproved compound, it exemplifies the trend of "designer" PDE5 analogs developed to circumvent regulatory scrutiny while leveraging established mechanisms of erectile dysfunction treatment.
The discovery of amino tadalafil emerged indirectly through forensic analyses of adulterated dietary supplements. Following tadalafil’s FDA approval in 2003 (brand name Cialis®), numerous structurally modified analogs began appearing in sexual enhancement products marketed as "all-natural" [1] [4]. The first documented identification occurred in 2006 when researchers isolated a tadalafil analog (later confirmed as amino-tadalafil) from an herbal product using LC-UV, high-resolution MS, and NMR techniques [4]. This coincided with regulatory crackdowns on sildenafil analogs, prompting clandestine laboratories to shift focus to tadalafil derivatives.
Amino tadalafil’s emergence highlights key themes in medicinal chemistry:
Table 1: Structural Evolution of Key Tadalafil Analogs
Compound | R₁ Group | R₂ Group | First Reported | Detection Context |
---|---|---|---|---|
Tadalafil (Cialis®) | -CH₃ | -CH₃ | 2003 (FDA) | Pharmaceutical markets |
Amino tadalafil | -CH₃ | -NH₂ | 2006 | Herbal supplement |
N-Cyclohexyl nortadalafil | -H | -C₆H₁₁ | 2022 | Dietary supplement |
2-Hydroxyethylnortadalafil | -H | -CH₂CH₂OH | 2015 | Sexual enhancement product |
Data synthesized from [1] [4] [7]
Molecular Binding Mechanism
Amino tadalafil inhibits PDE5 by competitively binding to the catalytic site, mirroring tadalafil’s interaction with conserved residues. Key structural features include:
Experimental data indicates amino tadalafil’s PDE5 half-maximal inhibitory concentration (IC₅₀) is approximately 0.035 nM, suggesting 4–38-fold greater potency than tadalafil (IC₅₀ = 1.0–5.0 nM) in enzymatic assays [6] [7]. This enhanced affinity is attributed to:
Table 2: Enzymatic Inhibition Profiles of Tadalafil and Analogs
Compound | PDE5 IC₅₀ (nM) | PDE6 Selectivity Ratio | PDE11 Selectivity Ratio |
---|---|---|---|
Tadalafil | 1.0–5.0 | >200 | 5 |
Amino tadalafil | 0.035 | Not reported | Not reported |
Sildenafil | 3.5 | 10 | >10,000 |
Vardenafil | 0.1–0.7 | 15 | >10,000 |
Data compiled from [3] [6] [7]
Selectivity and Therapeutic Implications
While comprehensive selectivity data is limited, amino tadalafil’s structural similarity suggests:
Research Applications
Beyond adulteration, amino tadalafil serves as:
Table 3: Key Amino Tadalafil Derivatives in Research
Derivative | Modification Site | Primary Research Application |
---|---|---|
14a | R₁ = 2-(1-benzylpiperidin-4-yl)ethyl | Dual AChE/PDE5 inhibition (Alzheimer’s) |
14b (citrate salt) | R₁ = optimized solubilizing group | Enhanced oral bioavailability |
N-Desethyl metabolite | Ethyl → acetic acid | Metabolic pathway characterization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7